2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol
Description
Historical Context and Discovery
The development of thiophene-containing amino alcohols emerged from the broader historical progression of heterocyclic chemistry, which gained momentum throughout the twentieth century as researchers recognized the importance of sulfur-containing aromatic systems. The investigation of thiophene derivatives began with the foundational work on five-membered heterocyclic systems, where thiophene was established as one of the fundamental aromatic heterocycles alongside pyrrole and furan. The significance of thiophene chemistry was initially driven by its occurrence in petroleum derivatives and its structural relationship to other aromatic systems, leading to extensive studies of its chemical behavior and synthetic utility.
The specific interest in thiophene-containing amino alcohols developed as part of the broader exploration of chiral ligands and asymmetric catalysis. Research efforts in the early twenty-first century focused on synthesizing novel chiral ligands that could facilitate enantioselective transformations, leading to the investigation of compounds combining thiophene moieties with amino alcohol functionality. These investigations were motivated by the recognition that amino alcohols possess unique coordination properties and can serve as effective chiral auxiliaries in asymmetric synthesis.
The compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol emerged from systematic studies aimed at developing thiophene-based chiral ligands for catalytic applications. Its synthesis and characterization represent part of ongoing efforts to expand the repertoire of heterocyclic amino alcohols available for synthetic applications. The compound has been assigned the Chemical Abstracts Service registry number 869943-05-5, reflecting its recognition within the chemical literature and commercial availability for research purposes.
Classification in Heterocyclic and Amino Alcohol Chemistry
The compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol belongs to the broader class of alkanolamines, which are organic compounds containing both hydroxyl and amino functional groups on an alkane backbone. Alkanolamines represent a significant class of bifunctional molecules that exhibit unique physicochemical properties due to the presence of both hydrogen bond donors and acceptors within the same molecular framework. The bifunctionality of these compounds leads to their widespread use in various applications, including their role as synthetic intermediates, chiral auxiliaries, and coordination ligands.
Within the specific context of heterocyclic chemistry, this compound represents a member of the thiophene-containing amino alcohol family. Thiophene itself is classified as a five-membered aromatic heterocycle containing sulfur as the heteroatom, following the structural pattern of other important heterocycles such as pyrrole and furan. The aromatic character of thiophene is well-established, with the compound exhibiting delocalization of π electrons across the five-membered ring system and conforming to Huckel's aromaticity rule with six π electrons.
The amino alcohol functionality in 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol specifically classifies it as a 2-aminoalcohol or 1,2-aminoalcohol, where the amino and hydroxyl groups are separated by a single carbon atom. This structural arrangement is particularly important in organic synthesis, as 2-aminoalcohols can create additional stereogenic centers and serve effectively as chiral auxiliaries. The compound's molecular formula C₁₀H₁₇NOS and molecular weight of 199.32 grams per mole reflect its composition, incorporating ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom.
Significance in Organic Chemistry Research
The research significance of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol extends across multiple domains of organic chemistry, particularly in the areas of asymmetric synthesis, coordination chemistry, and heterocyclic compound development. The compound's unique structural features make it particularly valuable as a chiral ligand in asymmetric catalysis, where the combination of thiophene aromaticity and amino alcohol functionality provides multiple coordination sites for metal complexation.
In the context of asymmetric synthesis, thiophene-containing amino alcohols have demonstrated significant utility in enantioselective transformations. Research has shown that chiral amino alcohol ligands containing thiophene rings can be successfully employed in combination with vanadium complexes for the asymmetric oxidation of sulfides to sulfoxides, achieving high yields and significant enantiomeric excesses. The Henry reaction, which involves the addition of nitroalkanes to aldehydes, has also benefited from the application of thiophene-based chiral ligands, with studies demonstrating enantioselectivities of up to 96% when using appropriately designed thiophene-containing amino alcohol ligands.
The compound's contribution to coordination chemistry research stems from its ability to function as a bidentate ligand, with both the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group capable of coordinating to metal centers. This coordination capability, combined with the electronic properties imparted by the thiophene ring system, creates opportunities for the development of novel metal complexes with unique catalytic properties. The aromatic thiophene moiety contributes electron density to the overall ligand system, potentially influencing the electronic environment around coordinated metal centers and affecting catalytic activity.
Taxonomic Position among Thiophene Derivatives
Within the extensive family of thiophene derivatives, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol occupies a specific taxonomic position defined by its substitution pattern and functional group arrangement. The compound features a 3-methylthiophene core, representing a monosubstituted thiophene derivative where the methyl group is positioned at the 3-position of the thiophene ring. This substitution pattern distinguishes it from other common thiophene derivatives and influences both its electronic properties and its synthetic accessibility.
The connectivity between the thiophene ring and the amino alcohol portion occurs through a methylene bridge attached to the 2-position of the thiophene ring, creating what can be classified as a thiophene-2-ylmethyl derivative. This structural motif is common among thiophene-containing amino alcohols and represents a straightforward synthetic approach for incorporating thiophene functionality into amino alcohol frameworks. The specific positioning of the methylene linker at the 2-position of the thiophene ring, rather than the 3-position, affects the overall molecular geometry and may influence the compound's coordination behavior and catalytic properties.
Comparative analysis with related thiophene-containing amino alcohols reveals structural variations that highlight the diversity within this compound class. For example, the compound 2-[(2-Thienylmethyl)amino]-1-butanol differs from the target compound only in the absence of the 3-methyl substituent on the thiophene ring. Similarly, 2-[(3-Thienylmethyl)amino]-1-butanol represents a positional isomer where the methylene linker is attached to the 3-position rather than the 2-position of the thiophene ring. These structural variations provide opportunities for systematic studies of structure-activity relationships and allow for the optimization of specific properties such as catalytic activity or coordination selectivity.
The following table summarizes key physical and chemical properties of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol and related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|---|---|---|
| 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol | 869943-05-5 | C₁₀H₁₇NOS | 199.32 | 1.1±0.1 | 328.6±32.0 | 152.5±25.1 |
| 2-[(2-Thienylmethyl)amino]-1-butanol | 156543-22-5 | C₉H₁₅NOS | 185.29 | - | - | - |
| 2-[(3-Thienylmethyl)amino]-1-butanol | 892592-63-1 | C₉H₁₅NOS | 185.29 | - | - | - |
Properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-3-9(7-12)11-6-10-8(2)4-5-13-10/h4-5,9,11-12H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSKFEIFENZNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol typically involves the formation of a carbon-nitrogen bond between a 3-methylthiophen-2-ylmethyl moiety and an amino alcohol backbone. The key steps include:
- Formation of the amino alcohol backbone (butan-1-ol derivative with an amino substituent at the 2-position).
- Attachment of the 3-methylthiophen-2-ylmethyl group via nucleophilic substitution or reductive amination.
Specific Synthetic Routes
Reductive Amination Approach
One of the most effective methods involves reductive amination of 3-methylthiophene-2-carboxaldehyde with 2-amino-butan-1-ol or its derivatives:
- Step 1: Condensation of 3-methylthiophene-2-carboxaldehyde with 2-amino-butan-1-ol to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding secondary amine using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
This method provides good yields and high selectivity under controlled conditions.
Nucleophilic Substitution Route
Alternatively, the compound can be synthesized by nucleophilic substitution of a halomethyl derivative of 3-methylthiophene with 2-amino-butan-1-ol:
- Step 1: Preparation of 3-methylthiophen-2-ylmethyl halide (e.g., bromide or chloride).
- Step 2: Reaction with 2-amino-butan-1-ol under basic conditions to substitute the halide with the amino alcohol moiety.
This method requires careful control of reaction conditions to avoid side reactions and ensure high purity.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine formation | 3-methylthiophene-2-carboxaldehyde + 2-amino-butan-1-ol | Typically performed at room temperature or mild heating |
| Reduction | NaBH4 in methanol or catalytic hydrogenation (Pd/C) | Mild reducing agents preferred to avoid over-reduction |
| Nucleophilic substitution | 3-methylthiophen-2-ylmethyl halide + 2-amino-butan-1-ol, base (e.g., K2CO3) | Solvent: polar aprotic solvents like DMF or DMSO; temperature 50-80 °C |
Purification and Characterization
- Purification: Column chromatography using ethyl acetate/hexane mixtures is commonly employed to isolate the pure product.
- Characterization: The final compound is characterized by:
Research Findings and Optimization
- Catalyst Efficiency: Palladium on carbon (Pd/C) is effective for hydrogenation steps, providing high yields and selectivity.
- Solvent Effects: Methanol and ethanol are preferred solvents for reductive amination due to their polarity and ability to dissolve reactants.
- Reaction Time: Typical reaction times range from 12 to 24 hours for reductive amination under mild heating (50-60 °C).
- Base Selection: For nucleophilic substitution, potassium carbonate or cesium carbonate are effective bases to promote substitution without side reactions.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Imine formation + reduction | 3-methylthiophene-2-carboxaldehyde, 2-amino-butan-1-ol, NaBH4 or Pd/C | High selectivity, mild conditions | Requires aldehyde precursor |
| Nucleophilic Substitution | Halide substitution with amino alcohol | 3-methylthiophen-2-ylmethyl halide, 2-amino-butan-1-ol, K2CO3 | Straightforward, scalable | Halide preparation needed |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of primary amines
Substitution: Formation of halogenated derivatives or secondary amines
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with thiophene moieties often exhibit significant biological activity, including antimicrobial and anticancer properties. The presence of the amino group in 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol may enhance its ability to interact with biological systems, potentially leading to the development of new pharmaceuticals.
Case Study:
In a study focusing on the synthesis of analogs of known drugs, researchers explored the modification of thiophene-based compounds to enhance their efficacy against specific cancer cell lines. The incorporation of the 3-methylthiophenylmethylamino group was found to improve activity compared to parent compounds, highlighting the importance of this structural feature in medicinal applications .
Organic Synthesis
Role as an Intermediate:
2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol can serve as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including alkylation, acylation, and coupling reactions.
Synthesis Pathways:
The compound can be synthesized through several methods, including:
- N-Alkylation Reactions: Involving the reaction of thiophene derivatives with amines.
- Reduction Reactions: Where ketones or aldehydes are reduced using this compound as a reducing agent.
These pathways make it a versatile building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
Environmental Studies
Detection and Analysis:
Recent studies have explored the environmental impact of nitrosamines, including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is structurally related to 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. These nitrosamines are known carcinogens present in tobacco products and have been detected in environmental samples.
Analytical Techniques:
Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect these compounds at trace levels in water sources. Understanding the behavior and degradation pathways of such compounds is crucial for assessing their environmental risks .
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Phenyl/Pyrimidine : The thiophene ring in the target compound introduces sulfur-based π-electron delocalization, enhancing polarizability compared to phenyl or pyrimidine groups. This may improve adsorption on metal surfaces in corrosion inhibition .
- Amino Alcohol Backbone: All compounds share the amino alcohol moiety, contributing to hydrogen bonding and solubility. However, substituents like dimethylamino (in 2-(Dimethylamino)-2-phenylbutan-1-ol) reduce hydrogen-bonding capacity compared to primary amines .
Physicochemical Properties
| Property | 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol | 2-[(Phenylmethylidene)amino]butan-1-ol | 3-Methyl-2-buten-1-ol (Reference) |
|---|---|---|---|
| Molecular Weight | 185.29 | 177.24 | 86.13 |
| XLogP3 | 1.3 | Not reported | ~0.8 (estimated) |
| Boiling Point (°C) | Not reported | Not reported | 140 |
| Density (g/cm³) | Not reported | Not reported | 0.84 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
Key Observations :
- Limited miscibility data for the target compound contrasts with commercial alcohols like 3-Methyl-2-buten-1-ol, which has well-characterized physical properties .
Corrosion Inhibition
- Target Compound: Not directly studied, but structurally similar 2-[(phenylmethylidene)amino]butan-1-ol demonstrated 88% corrosion inhibition efficiency on copper in acidic conditions. The thiophene derivative’s sulfur atom may improve chelation with metal surfaces .
- Comparison with 2-Amino-1-butanol Derivatives: Phenyl-substituted analogs show lower inhibition efficiency (~75%), suggesting that electron-rich heterocycles (e.g., thiophene) enhance protective adsorption .
Biological Activity
2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, with the CAS number 869943-05-5, is a compound of interest due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Empirical Formula : CHNOS
- Molecular Weight : 199.31 g/mol
- Predicted Boiling Point : 328.6 ± 32.0 °C
- Density : 1.081 ± 0.06 g/cm³
- pKa : 14.69 ± 0.10
These properties suggest that the compound may exhibit significant solubility and stability, which are essential for biological activity .
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound A | Hep-2 | 3.25 |
| Compound B | P815 | 17.82 |
While specific data on 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is limited, its structural similarities to known active compounds suggest potential cytotoxicity against cancer cells .
The mechanisms through which similar compounds exert their biological effects often involve:
- Inhibition of Cell Proliferation : Many thiazole derivatives inhibit cell growth by inducing apoptosis in cancer cells.
- Interaction with Proteins : Molecular dynamics simulations have shown that certain derivatives interact with proteins through hydrophobic contacts, which may also apply to our compound.
Study on Thiazole Derivatives
A comprehensive review highlighted the efficacy of thiazole derivatives in cancer treatment, noting that modifications in the molecular structure significantly influence their activity:
- Structure Activity Relationship (SAR) : The presence of specific functional groups (e.g., methyl groups on aromatic rings) enhances cytotoxicity.
- Molecular Interactions : Compounds with hydrophobic regions tend to have better binding affinities to target proteins involved in cancer progression .
Antimicrobial Potential
Research has also explored the antimicrobial properties of related compounds. For example, thiazole derivatives were tested against various bacterial strains, showing promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 50 µg/mL |
| Compound D | S. aureus | 30 µg/mL |
This suggests that similar structural motifs in our compound may confer antibacterial properties as well .
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for preparing 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, and how do reaction parameters influence yield?
- Answer : The compound can be synthesized via Schiff base intermediates followed by catalytic hydrogenation. For example, (S)-(+)-2-(N-benzylamino)butan-1-ol was obtained by hydrogenating its Schiff base over palladium catalysts in ethanol or ethyl acetate under 1–3.5 bar H₂ pressure, yielding 68–89% . Key parameters include catalyst type (e.g., Pd/C), solvent choice (polar vs. nonpolar), and reaction temperature. Monitoring reaction progress via TLC or HPLC is critical for optimizing purity.
Q. Which spectroscopic techniques are essential for structural characterization of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, and what diagnostic signals should be prioritized?
- Answer : Use IR spectroscopy to identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, C=O if present). ¹H and ¹³C NMR are critical for confirming stereochemistry and substituent placement. For example, in related amino alcohols, methyl groups on thiophene rings show δ 2.1–2.5 ppm in ¹H NMR, while hydroxyl protons appear as broad singlets . High-resolution mass spectrometry (HRMS) validates molecular weight.
Q. How can researchers assess the purity of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, and what chromatographic methods are recommended?
- Answer : Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) effectively separates impurities. For chiral purity, chiral stationary phases (e.g., cellulose-based columns) or polarimetric analysis are used. Melting point determination (e.g., 213–216°C for analogs) provides additional validation .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol derivatives, particularly in catalytic systems?
- Answer : Asymmetric hydrogenation using chiral ligands (e.g., BINAP-modified Pd catalysts) enhances enantiomeric excess (ee). Solvent polarity significantly impacts ee; ethyl acetate or supercritical CO₂ improves stereochemical outcomes compared to ethanol . Kinetic studies under varying H₂ pressures (1–5 bar) and temperatures (RT to 70°C) help identify optimal conditions.
Q. How can contradictory biological activity data for amino alcohol derivatives be resolved across different assay systems?
- Answer : Cross-validate results using orthogonal assays (e.g., microbial growth inhibition vs. enzymatic inhibition). For antimicrobial studies, standardize inoculum size and culture conditions (e.g., pH, temperature). For cytotoxicity, compare IC₅₀ values across multiple cell lines and normalize to metabolic activity assays (e.g., MTT) . Statistical tools like ANOVA identify assay-specific variables.
Q. What in silico and in vitro models are suitable for predicting the pharmacokinetic properties of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol analogs?
- Answer : Use molecular docking to assess binding affinity to targets (e.g., bacterial enzymes or cancer-related proteins). ADMET predictors evaluate logP (lipophilicity) and CYP450 metabolism. In vitro, Caco-2 cell monolayers model intestinal absorption, while hepatic microsomes assess metabolic stability . Modify the thiophene ring’s methyl group to tune solubility and membrane permeability.
Q. What mechanistic insights explain the antimicrobial activity of thiophene-containing amino alcohols like 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol?
- Answer : The thiophene moiety may disrupt microbial membrane integrity or inhibit enzymes like dihydrofolate reductase. Comparative studies with analogs lacking the methyl group (e.g., 3-methyl vs. unsubstituted thiophene) can isolate structural contributions. Time-kill assays and transcriptomic profiling (RNA-seq) further elucidate mode of action .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
